1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
“1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” is a chemical compound that has potential applications in various scientific research fields, including drug discovery, material science, and biotechnology1. It is related to the compound “2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride” which has a CAS Number: 2551116-76-62.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, related compounds have been synthesized using metal-catalyzed reactions34. For a detailed synthesis procedure, a specialized chemical synthesis database or literature would be more appropriate.Molecular Structure Analysis
The molecular structure of this compound is not directly available from the search results. However, it is likely to have a structure similar to its related compounds. For a detailed molecular structure analysis, specialized software or databases that can generate and analyze the molecular structure based on the IUPAC name would be helpful.Chemical Reactions Analysis
The specific chemical reactions involving “1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” are not available in the search results. However, related compounds have been involved in various chemical reactions, particularly metal-catalyzed reactions34.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” are not available in the search results. However, it is likely to share similar properties with its related compounds2.Scientific Research Applications
Synthesis and Chemical Applications
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine's relevance in scientific research primarily pertains to its role in synthetic chemistry and material science. It is a valuable precursor in the synthesis of complex molecules and materials due to its unique structural properties, such as the presence of both a fluorine atom and an ether linkage. These features make it an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
For example, the compound is involved in the development of new synthetic routes for fluorine-containing molecules, which are significant in pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts, such as increased stability and lipophilicity (Qiang Wang, Hongjian Song, & Qingmin Wang, 2021). Furthermore, the ether and amine functionalities offer versatile reactivity for cross-coupling reactions, enabling the construction of complex architectures required in drug discovery and material science.
Environmental and Health Sciences
In environmental and health sciences, derivatives of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may be investigated for their biodegradability, toxicity, and potential bioaccumulation. Understanding these aspects is crucial for assessing the environmental impact of new materials and for designing compounds with favorable safety profiles.
Research into the degradation of nitrogen-containing compounds, including amine derivatives, by advanced oxidation processes highlights the importance of developing efficient methods for removing potential contaminants from water sources. Such studies are vital for environmental protection and public health (Akash P. Bhat & P. Gogate, 2021).
Safety And Hazards
Future Directions
The future directions for the research and application of this compound could include further exploration of its potential uses in drug discovery, material science, and biotechnology1. Additionally, more studies could be conducted to understand its synthesis, chemical reactions, mechanism of action, and safety profile.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, consulting specialized databases or literature would be recommended. Also, always follow appropriate safety guidelines when handling chemical compounds.
properties
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYFFRHIDYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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